Purity Specification Advantage: 98% vs. 95% for Structurally Closest Analogs
The target compound is commercially supplied at 98% purity (HPLC) by Leyan , compared with 95% purity specifications for the three closest structural analogs: 2-(3-hydroxyazetidin-1-yl)-1-(morpholin-4-yl)ethan-1-one (CAS 1340164-70-6, CymitQuimica) , 2-(3-azidoazetidin-1-yl)-1-morpholinoethan-1-one (CAS 2098062-67-8) , and azetidin-3-yl(morpholino)methanone (CAS 1316225-39-4) . This represents a 3-percentage-point absolute purity difference, corresponding to 50% less total impurity burden under the assumption of uniform impurity profiles.
| Evidence Dimension | Commercial purity specification (HPLC) |
|---|---|
| Target Compound Data | 98% (Leyan, Product No. 2237632) |
| Comparator Or Baseline | 2-(3-Hydroxyazetidin-1-yl)-1-(morpholin-4-yl)ethan-1-one: 95% (CymitQuimica); 2-(3-Azidoazetidin-1-yl)-1-morpholinoethan-1-one: 95% (Benchchem); Azetidin-3-yl(morpholino)methanone: 95% (CheMenu) |
| Quantified Difference | Absolute purity difference: +3 percentage points; relative impurity reduction: ~60% (from 5% total impurities to 2%) |
| Conditions | Vendor-specified HPLC purity; inter-laboratory variability in analytical methods not controlled |
Why This Matters
Higher starting purity reduces the need for pre-use purification in sensitive downstream applications such as fragment-based screening or parallel library synthesis, saving time and material costs.
